molecular formula C11H16O2 B2925524 (2R)-2-[3-(Methoxymethyl)phenyl]propan-1-ol CAS No. 2248188-51-2

(2R)-2-[3-(Methoxymethyl)phenyl]propan-1-ol

Cat. No.: B2925524
CAS No.: 2248188-51-2
M. Wt: 180.247
InChI Key: UOYBPSOKXXQMLC-VIFPVBQESA-N
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Description

(2R)-2-[3-(Methoxymethyl)phenyl]propan-1-ol is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[3-(Methoxymethyl)phenyl]propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using chiral catalysts to ensure the desired stereochemistry. For instance, the reduction of 3-(methoxymethyl)acetophenone using a chiral borane complex can yield the desired alcohol with high enantiomeric purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of microbial biotransformations. Specific strains of microorganisms, such as Saccharomyces cerevisiae, can be engineered to carry out the stereoselective reduction of prochiral ketones to produce the desired alcohol. This method is advantageous due to its high selectivity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[3-(Methoxymethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Reagents such as hydrobromic acid or boron tribromide can be used for demethylation reactions.

Major Products Formed

    Oxidation: 3-(Methoxymethyl)acetophenone or 3-(Methoxymethyl)benzaldehyde.

    Reduction: 2-[3-(Methoxymethyl)phenyl]propane.

    Substitution: Various substituted phenylpropanols depending on the substituent introduced.

Scientific Research Applications

(2R)-2-[3-(Methoxymethyl)phenyl]propan-1-ol has several applications in scientific research:

    Chemistry: It serves as a chiral building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and stereoselective processes.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-[3-(Methoxymethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze stereoselective reactions, leading to the formation of enantiomerically pure products. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-[3-(Methoxymethyl)phenyl]propan-1-ol: The enantiomer of the compound, differing in its stereochemistry.

    3-(Methoxymethyl)acetophenone: A precursor in the synthesis of the compound.

    2-[3-(Methoxymethyl)phenyl]propane: A reduced form of the compound.

Uniqueness

(2R)-2-[3-(Methoxymethyl)phenyl]propan-1-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in various scientific and industrial applications.

Properties

IUPAC Name

(2R)-2-[3-(methoxymethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9(7-12)11-5-3-4-10(6-11)8-13-2/h3-6,9,12H,7-8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYBPSOKXXQMLC-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=CC(=C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC=CC(=C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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